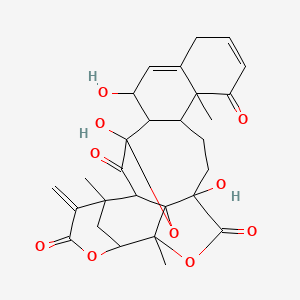

Physalin A

Description

(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone has been reported in Solanaceae, Physalis lagascae, and other organisms with data available.

an anti-inflammatory agent isolated from Physalis alkekengi var; structure in first source

Properties

CAS No. |

23027-91-0 |

|---|---|

Molecular Formula |

C28H30O10 |

Molecular Weight |

526.5 g/mol |

IUPAC Name |

(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |

InChI |

InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28-/m0/s1 |

InChI Key |

VELDODQHYQSJOF-RPKVKFPNSA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@@]5(C(=O)O3)O)[C@@]7(C(=C[C@H]6O)CC=CC7=O)C)O)C)OC(=O)C2=C |

Canonical SMILES |

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C |

melting_point |

266°C |

physical_description |

Solid |

Synonyms |

physalin A |

Origin of Product |

United States |

Foundational & Exploratory

Physalin A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a naturally occurring seco-steroid belonging to the withanolide class of compounds. Exhibiting a wide range of potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects, this compound has garnered significant interest within the scientific community for its therapeutic potential. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and quantification, and a summary of its known mechanisms of action with a focus on key signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genus Physalis of the Solanaceae family. These herbaceous plants are widely distributed in tropical and subtropical regions. The primary and most extensively studied source of this compound is Physalis alkekengi , commonly known as the Chinese lantern plant, and its variety Physalis alkekengi var. franchetii .[1][2]

Different parts of the Physalis plant accumulate physalins at varying concentrations. The calyces (the lantern-like papery husks), fruits (berries), and leaves have all been identified as sources of this compound and other related physalins.[3] Research indicates that the concentration and composition of physalins can vary depending on the plant part, developmental stage, and geographical location.[4]

Quantitative Distribution of Physalins in Physalis Species

The following tables summarize the quantitative data available on the concentration of physalins in various Physalis species and plant parts. It is important to note that the extraction and quantification methods used in the cited studies may vary, leading to some differences in the reported values.

Table 1: Concentration of Physalin D in Physalis alkekengi

| Plant Part | Developmental Stage | Physalin D Content (% w/w) | Reference |

| Calyx | Immature | 0.7880 ± 0.0612 | [5] |

| Calyx | Mature | 0.2028 ± 0.016 | |

| Fruit | Immature | 0.0992 ± 0.0083 | |

| Fruit | Mature | 0.0259 ± 0.0021 |

Experimental Protocols

This section outlines the methodologies for the extraction, purification, and quantification of this compound from its natural sources.

Extraction and Purification of Total Physalins

A common method for the extraction and purification of total physalins from Physalis plant material involves solvent extraction followed by chromatographic separation.

Protocol:

-

Plant Material Preparation: The plant material (e.g., dried and crushed calyces of Physalis alkekengi) is weighed.

-

Extraction:

-

The prepared plant material is subjected to heating reflux extraction with water. This process is typically repeated twice.

-

The combined aqueous extracts are concentrated under reduced pressure.

-

-

Alcohol Precipitation: Ethanol is added to the concentrated extract to a final concentration of 75% to precipitate proteins, polysaccharides, and other impurities.

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the ethanol.

-

Macroporous Resin Chromatography: The resulting aqueous residue is subjected to column chromatography using a macroporous resin (e.g., D101).

-

The column is eluted with a stepwise gradient of ethanol in water (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95%).

-

Fractions containing physalins are typically eluted with 40%-70% ethanol.

-

-

Final Product: The collected fractions are combined and evaporated under reduced pressure to yield a total physalin-enriched extract.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC-UV method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

An accurately weighed amount of the physalin-enriched extract is dissolved in methanol.

-

The solution is filtered through a 0.45 µm membrane filter prior to injection.

Procedure:

-

A calibration curve is generated using standard solutions of pure this compound at various concentrations.

-

The prepared sample is injected into the HPLC system.

-

The peak corresponding to this compound is identified by comparing its retention time with that of the standard.

-

The concentration of this compound in the sample is calculated based on the peak area and the calibration curve.

Quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, a UPLC-MS/MS method can be employed for the quantification of this compound, particularly in biological matrices.

Instrumentation and Conditions:

-

UPLC System: A UPLC system coupled to a tandem mass spectrometer.

-

Column: A C18 column (e.g., ACQUITY UPLC BEH-C18, 2.1 × 50 mm, 1.7 μm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

This compound transition: m/z 525.1 → 148.9.

-

Sample Preparation from Plant Material:

-

Approximately 1 g of the plant material is extracted with 10 mL of methanol at room temperature for 30 minutes with ultrasonication.

-

The supernatant is further purified using solid-phase extraction (SPE).

Signaling Pathways and Molecular Mechanisms

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following sections detail the known mechanisms of action and provide visual representations using Graphviz.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been shown to block the degradation of the inhibitor of NF-κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. One of the direct molecular targets of this compound in this pathway is the IκB kinase β (IKKβ), where it has been shown to alkylate several cysteine residues.

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

This compound has also been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways. The specific effects on these pathways can be cell-type dependent and contribute to both its anti-inflammatory and pro-apoptotic activities. For instance, in some cancer cells, this compound induces apoptosis through the activation of p38 and JNK pathways.

Caption: Modulation of MAPK signaling pathways by this compound.

Inhibition of the JAK/STAT3 Signaling Pathway

In the context of cancer, particularly non-small cell lung cancer, this compound has been identified as an inhibitor of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It has been shown to inhibit the phosphorylation of JAK2 and JAK3, which subsequently prevents the phosphorylation and nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and XIAP, ultimately inducing apoptosis.

Caption: Inhibition of the JAK/STAT3 pathway by this compound.

Induction of Apoptosis

This compound can induce apoptosis through multiple pathways. In addition to the JAK/STAT3-mediated mechanism, it can trigger apoptosis via the generation of reactive oxygen species (ROS) and the activation of the p53-Noxa pathway. Furthermore, this compound can induce apoptosis through the extrinsic pathway by upregulating the expression of death receptors and activating caspases-8 and -3.

Caption: Apoptosis induction pathways mediated by this compound.

Conclusion

This compound, a prominent bioactive compound from the Physalis genus, demonstrates significant therapeutic potential, particularly in the fields of inflammation and oncology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT, makes it a compelling candidate for further drug development. The detailed protocols provided in this guide for the isolation and quantification of this compound will aid researchers in their efforts to explore and harness the full therapeutic capabilities of this promising natural product. Further investigation into its direct molecular targets and in vivo efficacy is warranted to translate the preclinical findings into clinical applications.

References

- 1. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Physalin A: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a naturally occurring seco-steroid belonging to the withanolide class of compounds. First identified in the mid-20th century, it has since garnered significant attention from the scientific community for its diverse and potent biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and characterization, quantitative data, and an exploration of its known signaling pathways.

Discovery and Isolation History

This compound was first isolated in 1969 by Matsuura and his colleagues from the plant Physalis alkekengi var. franchetii, commonly known as the Chinese lantern plant.[1][2] Their seminal work, published in 1970, detailed the elucidation of its unique 13,14-seco-16,24-cyclo-steroidal structure, a novel chemical skeleton at the time.[1] This discovery laid the foundation for the subsequent identification of a plethora of physalin analogues.

Historical Isolation Protocol (circa 1970)

-

Extraction: The dried calyces of Physalis alkekengi were subjected to solvent extraction.

-

Fractionation: The crude extract was then partitioned using different solvents to separate compounds based on their polarity.

-

Chromatography: The resulting fractions were further purified using column chromatography, a standard method of the era for separating individual compounds from a complex mixture.[3]

-

Crystallization: The final step would have been the crystallization of the isolated compound to achieve a high degree of purity for structural analysis.

Structure Elucidation

The determination of the complex structure of this compound was a significant achievement and was accomplished using the spectroscopic techniques available at the time, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside chemical degradation studies.[3]

Modern Experimental Protocols for Isolation and Purification

Modern advancements in analytical chemistry have led to more efficient and sophisticated methods for the isolation and purification of this compound. These techniques offer higher resolution, greater sensitivity, and faster separation times compared to the methods used in the 1970s.

Plant Material and Extraction

The primary source for this compound remains the calyces of Physalis alkekengi.

Protocol for Extraction:

-

Preparation of Plant Material: The dried calyces of Physalis alkekengi are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with 70-95% ethanol under reflux conditions. The mixture is heated for a specified period (e.g., 2 hours) and the process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extract is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

Purification by Chromatography

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate this compound.

Protocol for Chromatographic Purification:

-

Liquid-Liquid Partitioning: The crude extract is redissolved in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and dichloromethane, to remove non-polar and other interfering compounds.

-

Macroporous Resin Chromatography: The aqueous fraction is passed through a macroporous resin column. The column is then washed with water, followed by elution with increasing concentrations of ethanol. The fractions containing physalins are collected.

-

Silica Gel Column Chromatography: The enriched physalin fraction is further purified by silica gel column chromatography using a gradient elution system, typically with a mixture of dichloromethane and methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.

Characterization and Structure Confirmation

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.

Methods for Characterization:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed structure of the molecule and confirm its identity by comparing the spectral data with published values.

Quantitative Data

The yield of this compound from Physalis alkekengi can vary depending on the plant's geographical origin, harvest time, and the extraction method used. Modern analytical techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) allow for precise quantification.

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₃₀O₁₀ | |

| Molecular Weight | 526.5 g/mol | |

| Melting Point | 263-264 °C | N/A |

| Optical Rotation | [α]D -87.5° (in acetone) | N/A |

| Yield from P. alkekengi calyces (UPLC-MS) | Varies significantly, can be a major physalin constituent |

Note: N/A indicates that specific data from the original 1970 publication was not available in the searched resources.

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. It blocks the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of pro-inflammatory cytokines and enzymes.

Antitumor Activity: Targeting the JAK/STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is often constitutively activated in various cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3, thereby blocking the downstream signaling cascade that promotes tumor growth.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the isolation and analysis of this compound, from plant material to purified compound.

Conclusion

This compound, since its discovery over half a century ago, has remained a subject of intense scientific interest. Its complex chemical structure and significant biological activities make it a promising candidate for the development of new therapeutic agents, particularly in the areas of inflammatory diseases and oncology. The evolution of isolation and analytical techniques has greatly facilitated the study of this fascinating molecule, and ongoing research continues to unveil its intricate mechanisms of action. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this compound in drug discovery and development.

References

- 1. Structures of this compound and physalin B, 13,14-seco-16,24-cyclo-steroids from Physalis alkekengi var. Francheti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Physalin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin A is a naturally occurring steroidal lactone isolated from plants of the Physalis genus, notably Physalis alkekengi. It belongs to a class of compounds known as withanolides and is characterized by a unique 13,14-seco-16,24-cyclo-steroidal skeleton. This complex architecture is the basis for its diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods of structural elucidation of this compound, intended for professionals in the fields of chemical and biomedical research and drug development.

Chemical Structure and Properties

This compound possesses a highly intricate and oxidized molecular structure. Its chemical formula is C₂₈H₃₀O₁₀, with a molecular weight of 526.5 g/mol .[1] The core of this compound is a modified ergostane-type steroid skeleton, distinguished by the cleavage of the C13-C14 bond and the formation of a new bond between C16 and C24, creating a novel nine-membered ring.[2][3]

The systematic IUPAC name for this compound is (1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.1²,⁵.0³,¹⁸.0³,²¹.0⁶,¹⁵.0⁹,¹⁴]heptacosa-8,11-diene-13,19,24,27-tetrone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₀O₁₀ | PubChem CID: 44577487[1] |

| Molecular Weight | 526.5 g/mol | PubChem CID: 44577487 |

| CAS Number | 23027-91-0 | PubChem CID: 44577487 |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers that contribute to its specific three-dimensional conformation and biological activity. The absolute configuration of these centers has been determined through extensive spectroscopic analysis and, for related physalins, X-ray crystallography. The defined stereochemistry is crucial for its interaction with biological targets.

Structural Elucidation

The definitive structure of this compound was first reported in 1969 and has been subsequently confirmed and refined using a combination of modern spectroscopic techniques.

Spectroscopic Data

The elucidation of the complex structure of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.1.1. NMR Spectroscopy

2.1.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments help to identify characteristic structural motifs within the molecule.

X-ray Crystallography

While specific crystallographic data for this compound is not widely published, the crystal structures of several other physalins, such as Physalin B and aminophysalins, have been determined by single-crystal X-ray diffraction. This technique provides unambiguous proof of the molecular structure and the absolute stereochemistry of the molecule in the solid state. The data typically includes unit cell dimensions, space group, and atomic coordinates.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Physalis alkekengi, based on common practices in natural product chemistry.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered calyces of Physalis alkekengi are subjected to exhaustive extraction with methanol using a Soxhlet apparatus or by refluxing.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and dichloromethane, to separate compounds based on their polarity. The physalins typically concentrate in the dichloromethane fraction.

-

Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different physalins.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation Methodology

The structural elucidation of the purified this compound involves a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To identify the presence of chromophores, such as α,β-unsaturated ketones.

-

Infrared (IR) Spectroscopy: To identify functional groups like hydroxyls, carbonyls (from ketones and lactones), and carbon-carbon double bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS) and to study fragmentation patterns (MS/MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their neighboring environments.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity between protons and carbons, and to determine the relative stereochemistry of the molecule.

-

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant anti-tumor activity in various cancer cell lines. One of its key mechanisms of action is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.

Inhibition of the JAK/STAT3 Signaling Pathway by this compound

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis. This compound exerts its effect by inhibiting the phosphorylation of JAK, which in turn prevents the phosphorylation and subsequent dimerization and nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes that promote tumor growth.

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential for drug development. Its unique 13,14-seco-16,24-cyclo-steroidal scaffold presents a challenging and interesting target for both total synthesis and medicinal chemistry efforts. A thorough understanding of its chemical structure, stereochemistry, and biological mechanisms of action, as outlined in this guide, is essential for harnessing its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent.

References

- 1. This compound | C28H30O10 | CID 44577487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physalin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Physalin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Primarily isolated from plants of the Physalis genus, such as Physalis alkekengi, it has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visual representation of its known interactions with key cellular signaling pathways. All quantitative data is summarized in structured tables for ease of reference.

Physical and Chemical Properties

This compound is a complex molecule with a unique 13,14-seco-16,24-cyclo-steroidal ring skeleton.[3] Its physical and chemical characteristics are crucial for its handling, formulation, and analysis in research and drug development settings.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₀O₁₀ | [4][5] |

| Molecular Weight | 526.5 g/mol | |

| Appearance | Colorless crystalline solid/powder | |

| Melting Point | 266 °C | |

| CAS Number | 23027-91-0 |

Solubility

| Solvent | Solubility | Notes | Source(s) |

| DMSO | 55.34 mg/mL (105.1 mM) | Sonication and heating are recommended for dissolution. | |

| Chloroform | Soluble | - | |

| Dichloromethane | Soluble | - | |

| Ethyl Acetate | Soluble | - | |

| Acetone | Soluble | - |

Spectral Data

The structural elucidation and identification of this compound rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 6.98 (dd, J=9.5, 6.0 Hz), 6.12 (dd, J=5.5 Hz), 6.00 (d, J=10.0 Hz), 1.85 (s), 1.54 (s), 1.04 (s) |

| ¹³C NMR | 210.7, 208.8, 173.0, 171.3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3463 | O-H stretching |

| 1732 | Five-membered lactone ring (C=O stretching) |

| 1656 | α,β-unsaturated ketone (C=O stretching) |

UV-Vis Spectroscopy

| Solvent | λmax (nm) |

| Methanol | 230 |

Mass Spectrometry (MS)

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ion(s) (m/z) |

| ESI-MS (Positive) | 526.2059 [M+H]⁺ | Not specified in detail |

| ESI-MS/MS (Negative) | 525.1 | 148.9 |

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and analysis of this compound, as well as for studying its effects on cellular signaling pathways.

Isolation and Purification of this compound

1. Extraction from Physalis alkekengi

This protocol describes a general method for the extraction and initial purification of physalins from the dried calyces of Physalis alkekengi.

-

Materials: Dried and crushed calyces of Physalis alkekengi, water, ethanol, macroporous resin (e.g., D101).

-

Procedure:

-

Weigh 1 kg of crushed plant material.

-

Add 15 times the weight of water and perform heating and reflux extraction for 2 hours. Repeat the extraction twice.

-

Combine the aqueous extracts and concentrate under reduced pressure.

-

Add ethanol to the concentrated extract to a final concentration of 75%, stirring continuously to precipitate polysaccharides and other impurities.

-

Filter the mixture after alcohol precipitation is complete.

-

Concentrate the filtrate under reduced pressure to remove all ethanol.

-

Apply the resulting aqueous residue to a macroporous resin D101 column.

-

Elute the column with a gradient of ethanol in water (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95%).

-

Collect the fractions eluted with 40%-70% ethanol, as these will contain the total physalins.

-

Evaporate the solvent from the collected fractions under reduced pressure to obtain the total physalin enriched extract.

-

2. Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the purification of this compound from an enriched extract.

-

Materials: Total physalin extract, HPLC-grade methanol, HPLC-grade water, HPLC system with a C18 column.

-

Procedure:

-

Dissolve the total physalin extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Use a mobile phase gradient of methanol and water. A common gradient starts with a lower concentration of methanol and gradually increases. For example, a gradient of 55:45 methanol:water can be used.

-

Set the flow rate to approximately 1.0 mL/min.

-

Set the UV detector to a wavelength of 220 nm for detecting physalins.

-

Inject the filtered sample onto the column.

-

Collect the fraction corresponding to the retention time of this compound. The retention time will depend on the specific column and gradient conditions but is typically in the range of 20-30 minutes.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

Analysis of Signaling Pathways

1. Western Blot for Phosphorylated JAK and STAT3

This protocol describes how to assess the effect of this compound on the phosphorylation of JAK and STAT3 proteins.

-

Procedure:

-

Culture cells (e.g., NSCLC cell lines) to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated JAK2, phosphorylated JAK3, and phosphorylated STAT3 (Tyr705). Also, use antibodies for total JAK2, JAK3, and STAT3 as loading controls.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

2. Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization of the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Procedure:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with this compound for a predetermined time, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

3. Luciferase Reporter Assay for ARE-dependent Gene Expression

This assay is used to quantify the activation of the Nrf2/ARE pathway by this compound.

-

Procedure:

-

Transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) promoter sequence. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.

-

After transfection, treat the cells with different concentrations of this compound.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several critical signaling pathways involved in inflammation, cancer, and cellular defense mechanisms. The following diagrams, created using the DOT language for Graphviz, illustrate these interactions.

This compound and the JAK/STAT3 Signaling Pathway

This compound has been demonstrated to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells. It achieves this by suppressing the phosphorylation of JAK2 and JAK3, which in turn prevents the phosphorylation and subsequent nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

Caption: this compound inhibits the JAK/STAT3 pathway.

This compound and the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly attributed to its ability to block the activation of the NF-κB signaling pathway. It prevents the degradation of the inhibitory protein IκB-α, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 3. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]

- 4. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]

- 5. CN102633861A - Preparation method of physalin B - Google Patents [patents.google.com]

Early Investigations into the Biological Activities of Physalin A: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A, a steroidal lactone first isolated from Physalis alkekengi in 1969, represents a class of natural products that has garnered significant scientific interest for its diverse biological activities. This technical guide delves into the foundational, pre-2000 research that first elucidated the cytotoxic and anti-inflammatory potential of this compound and related physalins. By examining the original experimental data and methodologies, we aim to provide a comprehensive understanding of the early discoveries that paved the way for modern research into this promising compound.

Cytotoxic and Antitumor Activities

The initial explorations into the biological effects of physalins focused predominantly on their potential as anticancer agents. Early in vitro and in vivo studies laid the groundwork for understanding their cytotoxic properties.

In Vitro Cytotoxicity

Pioneering work in the early 1990s by Chiang and colleagues provided the first quantitative data on the cytotoxic effects of physalins against a panel of human cancer cell lines. While much of this initial research focused on Physalin F and B, the findings were crucial in establishing the anticancer potential of the physalin class of compounds.

Table 1: In Vitro Cytotoxicity of Physalins (Chiang et al., 1992) [1][2]

| Cell Line | Cancer Type | Physalin F (ED₅₀ µg/mL) | Physalin B (ED₅₀ µg/mL) |

| HA22T | Hepatoma | 1.10 | > 10 |

| HeLa | Cervical Carcinoma | 1.25 | > 10 |

| KB | Nasopharyngeal Carcinoma | 1.50 | > 10 |

| Colo-205 | Colon Adenocarcinoma | 2.10 | > 10 |

| Calu-1 | Lung Carcinoma | 2.50 | > 10 |

| H1477 | Melanoma | 1.70 | > 10 |

| Hep-2 | Laryngeal Carcinoma | 1.30 | > 10 |

| 8401 | Glioma | 1.80 | > 10 |

| K562 | Erythroleukemia | 0.42 | 1.30 |

| APM1840 | T-cell Leukemia | 0.51 | 1.50 |

| HL-60 | Promyelocytic Leukemia | 0.38 | 1.20 |

| KG-1 | Myeloid Leukemia | 0.29 | 1.10 |

| CTV1 | Monocytic Leukemia | 0.45 | 1.40 |

| B cell | B-cell Leukemia | 0.35 | 1.25 |

In Vivo Antitumor Activity

The promising in vitro results prompted investigations into the in vivo efficacy of physalins in animal models. These early studies were critical in demonstrating the potential of these compounds to inhibit tumor growth in a living system.

An initial study by Antoun and colleagues in 1981 was among the first to report the in vivo antitumor effects of physalins. Later, a more detailed investigation by Chiang et al. in 1992 provided further evidence of the in vivo activity of Physalin F in a murine leukemia model.

Table 2: In Vivo Antitumor Activity of Physalin F against P388 Leukemia in Mice (Chiang et al., 1992) [2]

| Treatment Group | Dose (mg/kg/day) | Mean Survival Time (days) | Increase in Life Span (%) |

| Control | - | 9.2 ± 0.4 | - |

| Physalin F | 1.0 | 12.5 ± 0.5 | 35.9 |

| Physalin F | 2.0 | 13.1 ± 0.6 | 42.4 |

| Physalin F | 4.0 | 11.8 ± 0.7 | 28.3 |

Experimental Protocols

The methodologies employed in these early studies, while foundational, were rigorous for their time. Understanding these protocols is essential for appreciating the context and limitations of the initial findings.

In Vitro Cytotoxicity Assay (Chiang et al., 1992)

The cytotoxicity of physalins was determined using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Preparation: Physalins were dissolved in dimethyl sulfoxide (DMSO) and diluted with culture medium to the desired concentrations.

-

Assay Procedure:

-

Cells were seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells/well.

-

After 24 hours of incubation, various concentrations of physalins were added to the wells.

-

The plates were incubated for another 48 hours.

-

MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours.

-

The medium was then aspirated, and the formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: The drug concentration causing a 50% reduction in the absorbance compared to the control (ED₅₀) was calculated.

References

Physalin A and Its Derivatives: A Technical Guide for Therapeutic Development

Introduction

For centuries, plants of the Physalis genus, commonly known as groundcherries, have been a staple in traditional medicine systems worldwide, particularly in China, for treating a variety of ailments including inflammatory diseases, infections, and cancer.[1][2] The primary bioactive constituents responsible for these therapeutic effects are a group of C-28 ergostane-type steroids known as physalins.[2][3] These molecules, chemically classified as withanolides, are characterized by a unique 16,24-cyclo-13,14-seco-steroid skeleton. The first of this class, Physalin A, was isolated in 1969 from Physalis alkekengi, sparking decades of research into its pharmacological potential and that of its derivatives.

This technical guide provides an in-depth overview of the current scientific understanding of this compound and its key derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on their mechanisms of action, quantitative bioactivity, and the experimental methodologies used to elucidate their effects.

Pharmacological Activities and Quantitative Data

Physalins exhibit a broad spectrum of biological activities, including potent anti-inflammatory, immunomodulatory, anticancer, and antiparasitic effects. The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of the potency of different physalin derivatives.

Table 1: Anti-inflammatory and Immunomodulatory Activity of Physalins

| Physalin Derivative | Model System | Target/Assay | Result (IC50 or Concentration) | Reference(s) |

|---|---|---|---|---|

| This compound | LPS-induced RAW 264.7 Macrophages | NO, PGE2, TNF-α Production | Significant reduction | |

| Carrageenan-induced Rat Paw Edema | Paw Edema Volume | Significant reduction | ||

| IL-1β-induced Mouse Chondrocytes | iNOS, COX-2 Expression | Significant inhibition | ||

| Physalin B | Concanavalin A-induced Lymphocytes | Lymphoproliferation | Inhibition | |

| Macrophage Infection (L. amazonensis) | Number of Infected Macrophages | IC50: 0.21 µM | ||

| Physalin F | Macrophage Infection (L. amazonensis) | Number of Infected Macrophages | IC50: 0.18 µM | |

| Collagen-induced Arthritis (Mouse) | Arthritis Severity | Reduction | ||

| Physalin H | Concanavalin A-induced T cells | T cell Proliferation | IC50: 0.69 µg/mL |

| | Mixed Lymphocyte Reaction (MLR) | T cell Proliferation | IC50: 0.39 µg/mL | |

Table 2: Anticancer Activity of Physalins

| Physalin Derivative | Cancer Cell Line | Target/Assay | Result (IC50 or Concentration) | Reference(s) |

|---|---|---|---|---|

| This compound | Non-Small Cell Lung Cancer (NSCLC) | Apoptosis Induction | 15 µM induced ~41.7% apoptosis | |

| Human Melanoma (A375-S2) | Apoptosis (ROS-mediated) | - | ||

| Human Fibrosarcoma (HT1080) | Apoptosis Induction | IC50: 10.7 µM | ||

| Prostate Cancer (CWR22Rv1, C42B) | Growth Inhibition | IC50: 1.9–4.3 μM | ||

| Physalin B | Non-Small Cell Lung Cancer (A549) | G2/M Cell Cycle Arrest | - | |

| Human Melanoma (A375-S2) | G2/M Cell Cycle Arrest | - |

| Physalin F | Breast Cancer (T-47D) | Apoptosis (ROS-mediated) | - | |

Table 3: Antiparasitic and Antimicrobial Activity of Physalins

| Physalin Derivative | Organism | Target/Assay | Result (IC50 or MIC) | Reference(s) |

|---|---|---|---|---|

| Physalin B | Plasmodium falciparum | Antimalarial Activity | IC50: 2.2 - 55 µM | |

| Physalin D | Staphylococcus epidermidis, Enterococcus faecalis, Staphylococcus aureus, Bacillus subtilis | Antibacterial Activity | MIC: 32 - 128 µg/mL | |

| Physalin F | Leishmania amazonensis (promastigotes) | Leishmanicidal Activity | IC50: 1.4 µM |

| Physalin G | Plasmodium falciparum | Antimalarial Activity | IC50: 2.2 - 55 µM | |

Core Signaling Pathways and Mechanisms of Action

This compound and its derivatives modulate several critical signaling pathways implicated in inflammation and cancer. The ability to interfere with these pathways at key junctures underscores their therapeutic potential.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound is a potent inhibitor of this pathway. In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound prevents the degradation of IκB-α (Inhibitor of NF-κB Alpha). This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of downstream targets like iNOS, COX-2, TNF-α, and various interleukins. Notably, some studies suggest this anti-inflammatory action is independent of the MAPK pathway, pointing to a specific mechanism of action.

Caption: this compound inhibits the NF-κB signaling pathway.

Suppression of the JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is frequently hyperactivated in various cancers, playing a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of this pathway, particularly in non-small cell lung cancer (NSCLC). It acts by suppressing the phosphorylation of Janus kinases (JAK2 and JAK3), which in turn prevents the phosphorylation and activation of STAT3. This abrogation of STAT3 activity leads to the reduced expression of its downstream target genes, including the anti-apoptotic proteins Bcl-2 and XIAP, ultimately inducing apoptosis in cancer cells.

References

The Molecular Mechanisms of Physalin A: A Technical Overview for Researchers

An In-depth Examination of the Bioactive Withanolide's Core Mechanisms of Action

Physalin A, a naturally occurring seco-steroidal lactone isolated from plants of the Physalis genus, has garnered significant scientific interest for its potent and diverse biological activities. This technical guide synthesizes the current understanding of this compound's molecular mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of its interactions with key cellular signaling pathways.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical intracellular signaling cascades implicated in cancer, inflammation, and other disease processes. The primary pathways affected are the NF-κB, JAK/STAT3, MAPK, and PI3K/Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. This compound has been shown to be a potent inhibitor of this pathway.[1][2] Its mechanism of action involves the suppression of IκBα (inhibitor of NF-κB alpha) degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] By blocking NF-κB activation, this compound effectively downregulates the expression of numerous pro-inflammatory and pro-survival genes.[1][2] This inhibitory action is central to its anti-inflammatory and pro-apoptotic effects. Some studies suggest that this compound's anti-inflammatory activity is primarily due to the inactivation of the NF-κB signaling pathway and is not significantly related to the MAPK pathway.

Suppression of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and angiogenesis. This compound has demonstrated significant anti-tumor activity by targeting this pathway. It inhibits the phosphorylation of both JAK2 and JAK3, which are upstream kinases of STAT3. This, in turn, prevents the phosphorylation and subsequent activation of STAT3 at tyrosine 705. The inhibition of STAT3 activation leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and XIAP, thereby inducing apoptosis in cancer cells.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38, is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The effect of this compound on the MAPK pathway appears to be cell-type dependent. In some contexts, this compound has been shown to inhibit MAPK signaling, contributing to its chondroprotective effects. Conversely, in other cell lines, this compound can induce the phosphorylation of p38 and ERK, leading to G2/M phase cell cycle arrest and apoptosis. Furthermore, activation of p38 by this compound can upregulate a pro-survival p38-NF-κB pathway that counteracts apoptosis by promoting autophagy.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Dysregulation of this pathway is a common feature of many cancers. This compound has been reported to inhibit the PI3K/Akt signaling pathway, which contributes to its anti-tumor and pro-autophagic effects. By blocking this pathway, this compound can enhance autophagy in certain cellular contexts.

Cellular Processes Regulated by this compound

The modulation of the aforementioned signaling pathways by this compound culminates in the regulation of several key cellular processes, including apoptosis, inflammation, and autophagy.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through multiple avenues, including the inhibition of pro-survival pathways like NF-κB and JAK/STAT3, leading to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP. Additionally, this compound can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of the p53-Noxa pathway. It also induces the cleavage and activation of caspases, including caspase-3 and caspase-8, which are key executioners of the apoptotic cascade.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, primarily through its robust inhibition of the NF-κB signaling pathway. This leads to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6). This compound also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.

Regulation of Autophagy

Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the cellular context. This compound has been shown to induce autophagy. In some cancer cells, this autophagic response can be protective, counteracting the pro-apoptotic effects of this compound. This protective role is, in part, mediated by the upregulation of the p38-NF-κB survival pathway. However, in other contexts, the induction of incomplete autophagy by physalins can contribute to cell death.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in numerous studies, with IC50 values varying depending on the cell line and assay conditions.

| Cell Line | Assay | IC50 (µM) | Reference(s) |

| Hep G2 (Hepatoma) | Cytotoxicity | 31.1 | |

| MCF-7 (Breast Cancer) | Cytotoxicity | 11.4 | |

| H460 (NSCLC) | Cell Viability | 1.30 | |

| H1975 (NSCLC) | Cell Viability | 0.83 | |

| H1650 (NSCLC) | Cell Viability | 1.56 | |

| A375-S2 (Melanoma) | Cytotoxicity | Not specified | |

| HT1080 (Fibrosarcoma) | Growth Inhibition | ~10 (at 24h) |

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to investigate the molecular mechanism of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified durations. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt to produce a formazan dye, the amount of which is directly proportional to the number of living cells.

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, Bcl-2, caspase-3, β-actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assays

-

Annexin V-FITC/PI Staining: Cells are treated with this compound, harvested, and stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified by flow cytometry.

-

DAPI Staining: Cells are fixed, permeabilized, and stained with 4′,6-diamidino-2-phenylindole (DAPI). Nuclear morphology (e.g., chromatin condensation, nuclear fragmentation) is observed under a fluorescence microscope to identify apoptotic cells.

NF-κB Nuclear Translocation Assay

-

Immunofluorescence: Cells grown on coverslips are treated with this compound and then stimulated (e.g., with LPS). Cells are fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB. After incubation with a fluorescently labeled secondary antibody, the subcellular localization of p65 is visualized by fluorescence microscopy.

-

Nuclear and Cytoplasmic Fractionation: Cells are fractionated to separate nuclear and cytoplasmic extracts. The levels of p65 in each fraction are then determined by Western blot analysis.

Conclusion and Future Directions

This compound is a promising natural compound with a well-defined, multi-targeted mechanism of action. Its ability to potently inhibit the pro-inflammatory NF-κB and the pro-cancerous JAK/STAT3 signaling pathways underscores its therapeutic potential in a range of diseases. The interplay between its effects on apoptosis and autophagy warrants further investigation to fully harness its therapeutic capabilities. Future research should focus on preclinical and clinical studies to evaluate the safety and efficacy of this compound, as well as on the development of synthetic analogs with improved pharmacological properties. The detailed understanding of its molecular mechanisms provides a solid foundation for the rational design of novel therapeutic strategies.

References

Preliminary Cytotoxicity Studies of Physalin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A, a bioactive withanolide derived from the plant Physalis alkekengi L. var. franchetii, has garnered significant attention in oncological research for its potent cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-cancer properties.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| A375-S2 | Human Melanoma | Not explicitly stated, but dose-dependent decrease in viability shown. | Time- and dose-dependent | MTT Assay | [1] |

| A549 | Non-Small Cell Lung Cancer | ~28.4 (for ~50% cell death) | 24 | Not specified | [2][3] |

| HT1080 | Human Fibrosarcoma | 10.7 | 24 | Not specified | [4] |

| HepG2 | Hepatocellular Carcinoma | Concentration-dependent impairment of viability shown. | Not specified | Cell Counting Kit-8 | |

| H292 | Non-Small Cell Lung Cancer | Significant apoptosis observed. | Not specified | Annexin V-FITC/PI flow cytometry | |

| H358 | Non-Small Cell Lung Cancer | Significant apoptosis observed. | Not specified | Annexin V-FITC/PI flow cytometry | |

| H1975 | Non-Small Cell Lung Cancer | Significant apoptosis observed. | Not specified | Annexin V-FITC/PI flow cytometry |

Mechanisms of Action

Preliminary studies have revealed that this compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These processes are mediated by its influence on various signaling pathways.

Apoptosis Induction

This compound has been shown to induce apoptosis in several cancer cell lines. In human melanoma A375-S2 cells, apoptosis is triggered through the activation of the p53-Noxa pathway and the generation of intracellular reactive oxygen species (ROS). Similarly, in hepatocellular carcinoma cells, this compound triggers apoptosis via the inhibition of the PI3K/Akt signaling pathway. Studies on non-small cell lung cancer (NSCLC) cells also indicate that this compound induces apoptosis by suppressing the JAK/STAT3 signaling pathway.

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest. In human non-small cell lung cancer A549 cells, it causes G2/M phase arrest, a process involving the p38 MAPK/ROS pathway.

Signaling Pathways Modulated by this compound

The cytotoxic activity of this compound is linked to its ability to modulate several key signaling pathways involved in cancer cell proliferation and survival.

p53-Noxa-ROS Pathway in Melanoma

dot

Caption: this compound-induced apoptosis in melanoma cells.

PI3K/Akt Pathway in Hepatocellular Carcinoma

dot

Caption: Inhibition of PI3K/Akt pathway by this compound.

JAK/STAT3 Pathway in Non-Small Cell Lung Cancer

dot

Caption: this compound suppresses JAK/STAT3 signaling in NSCLC.

p38 MAPK/ROS Pathway in Non-Small Cell Lung Cancer

dot

Caption: this compound induces G2/M arrest via p38 MAPK/ROS.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary cytotoxicity studies of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound as described for the cell viability assay.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described above.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Noxa, Akt, STAT3, Bcl-2, caspases), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Cytotoxicity Assessment

dot

Caption: General workflow for in vitro cytotoxicity studies.

Conclusion and Future Directions

The preliminary cytotoxicity studies of this compound have demonstrated its significant potential as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines through the modulation of key signaling pathways highlights its promise for further development. Future research should focus on in-depth in vivo studies to evaluate its efficacy and safety in animal models, as well as to further elucidate its molecular targets and mechanisms of action. A deeper understanding of its structure-activity relationships could also pave the way for the synthesis of more potent and selective analogs.

References

- 1. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | P. alkekengi | antifibrotic | TargetMol [targetmol.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Physalin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A, a naturally occurring seco-steroid from the Physalis genus, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a withanolide, its complex steroidal structure necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic data interpretation for this compound, including detailed data tables, experimental protocols, and visualizations of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the combined interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of its complex polycyclic structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-H | 5.85 | dd | 10.0, 2.5 |

| 3-H | 6.65 | ddd | 10.0, 5.0, 2.5 |

| 4α-H | 2.75 | m | |

| 4β-H | 2.20 | m | |

| 6-H | 4.45 | d | 4.0 |

| 7-H | 5.60 | d | 4.0 |

| 11-H | 2.50 | m | |

| 12α-H | 1.90 | m | |

| 12β-H | 1.70 | m | |

| 15-H | 4.95 | s | |

| 16-H | 3.10 | s | |

| 22-H | 4.70 | t | 8.0 |

| 23α-H | 2.60 | m | |

| 23β-H | 2.10 | m | |

| 25-H | 4.90 | br s | |

| 27-Ha | 5.05 | s | |

| 27-Hb | 4.95 | s | |

| 18-CH₃ | 1.25 | s | |

| 19-CH₃ | 1.20 | s | |

| 21-CH₃ | 1.95 | s | |

| 28-CH₃ | 1.55 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 204.5 |

| 2 | 128.0 |

| 3 | 142.0 |

| 4 | 38.5 |

| 5 | 78.0 |

| 6 | 82.0 |

| 7 | 81.0 |

| 8 | 42.0 |

| 9 | 38.0 |

| 10 | 50.0 |

| 11 | 28.0 |

| 12 | 35.0 |

| 13 | 85.0 |

| 14 | 170.0 |

| 15 | 77.0 |

| 16 | 58.0 |

| 17 | 52.0 |

| 18 | 21.0 |

| 19 | 15.0 |

| 20 | 79.0 |

| 21 | 22.0 |

| 22 | 75.0 |

| 23 | 32.0 |

| 24 | 172.0 |

| 25 | 158.0 |

| 26 | 122.0 |

| 27 | 105.0 |

| 28 | 25.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which aids in confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer valuable structural insights.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | 527.1860 [M+H]⁺ | Corresponds to the molecular formula C₂₈H₃₀O₁₀ |

| ESI-MS/MS | Negative | 525.1 → 148.9 | Characteristic fragmentation pattern[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3463 | Strong, Broad | O-H stretching (hydroxyl groups)[2] |

| ~1732 | Strong | C=O stretching (five-membered lactone ring)[2] |

| ~1656 | Strong | C=O stretching (α,β-unsaturated ketone)[2] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

¹H NMR:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1.0 s

-

Acquisition time: ~4 s

-

-

¹³C NMR:

-

Pulse program: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more (depending on sample concentration)

-

Relaxation delay: 2.0 s

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish correlations.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and determine multiplicities and coupling constants.

-

Assign signals in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data.

Mass Spectrometry (ESI-MS/MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS/MS Parameters:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Data Acquisition: A data-dependent scan can be performed where precursor ions are fragmented to obtain MS/MS spectra.

Infrared (IR) Spectroscopy

KBr Pellet Method:

-

Grind 1-2 mg of dry, pure this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix the this compound and KBr by gentle grinding.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Signaling Pathway Visualizations

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, including the JAK/STAT3 and NF-κB pathways.

References

In Silico Prediction of Physalin A Bioactivity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physalin A, a naturally occurring seco-steroid from the Physalis genus, has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory, anticancer, and immunomodulatory properties.[1][2][3] As the cost and time associated with traditional drug discovery pipelines continue to rise, in silico computational methods have become indispensable for the rapid screening, mechanism elucidation, and pharmacokinetic profiling of promising natural products like this compound.[4] This technical guide provides a comprehensive overview of the experimentally validated bioactivities of this compound, details the key signaling pathways it modulates, and outlines a systematic in silico workflow to predict its biological activities and drug-like properties. This document is intended to serve as a practical resource for researchers seeking to leverage computational tools in the exploration of this compound and other complex natural compounds.

Experimentally Determined Bioactivities of this compound

Experimental evidence from a range of in vitro and in vivo studies has established this compound as a potent bioactive molecule. Its primary activities are concentrated in the areas of cancer, inflammation, and immune response modulation.

Anticancer Activity

This compound exhibits significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, with a notable efficacy in non-small cell lung cancer (NSCLC).[5] It has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways. Specifically, this compound activates mitochondrial apoptotic pathways and upregulates the Fas death receptor.

| Cancer Type | Cell Line | Key Finding (IC50 / Effect) | Citation |

| Non-Small Cell Lung Cancer (NSCLC) | H292, H358, H1975 | Induces apoptosis; at 15 µM, apoptosis rates were 41.7% (H292), 62.2% (H1975), and 36.6% (H358). | |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | Treatment with 28.4 µM resulted in approximately 50% cell death and induced G2/M arrest. | |

| Human Fibrosarcoma | HT1080 | Induces apoptosis and protective autophagy. | |

| Human Melanoma | A375-S2 | Activates mitochondrial apoptotic pathways through p53-Noxa-mediated ROS generation. |

Anti-inflammatory and Immunomodulatory Activity

This compound is a potent anti-inflammatory agent. It effectively reduces paw edema in carrageenan-induced models and decreases capillary permeability. Its mechanism involves the significant reduction of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

| Model System | Effect | Key Mediators Inhibited | Citation |

| LPS-stimulated RAW 264.7 Macrophages | Inhibition of inflammatory response | NO, PGE2, TNF-α, IL-1β, IL-6 | |

| Carrageenan-induced Rat Paw Edema | Reduction of edema and inflammation | TNF-α, NO, Malondialdehyde (MDA) | |

| Acetic Acid-induced Mice Model | Reduced capillary permeability | - | |

| Mouse Model of Infantile Pneumonia | Alleviation of lung injury | TNF-α, IL-6, IL-18, IL-1β |

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are primarily mediated through its interaction with critical intracellular signaling pathways, most notably the NF-κB and JAK/STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway